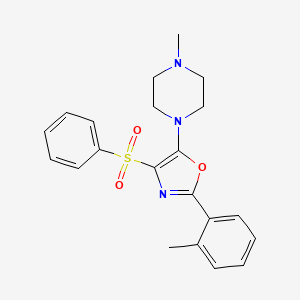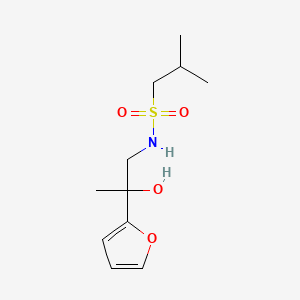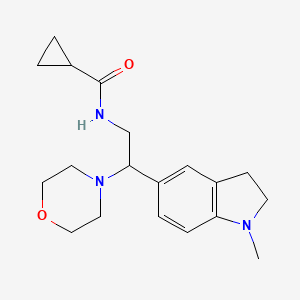
2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be effective against a wide range of cancer types.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
- Antimicrobial Activity : Compounds derived from pyrazine and thiazole frameworks have been evaluated for their antimicrobial potency. For example, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides exhibited moderate to significant radical scavenging activity, indicating potential for antimicrobial applications (Ahmad et al., 2012).
- Antitubercular Activity : Several studies focus on the antitubercular effects of related compounds. For instance, hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold showed promising in vitro growth inhibition activity against various mycobacterial strains, suggesting potential for antitubercular drug development (Zítko et al., 2018).
Anticancer Activity
- Compounds based on the pyrazine and thiazole motifs have been explored for their anticancer properties. For example, a new organic compound synthesized from pyrazine-2-carboxylic acid demonstrated antibacterial, antifungal, and anticancer activities against breast cancer cells, showcasing the therapeutic versatility of such derivatives (Senthilkumar et al., 2021).
Agricultural Applications
- Herbicide Development : Pyrazole derivatives, including those related to the compound , have been identified as potential inhibitors of photosynthetic electron transport, a mechanism targeted by commercial herbicides. This suggests their applicability in agricultural settings as new leads for herbicide development (Vicentini et al., 2005).
Propiedades
IUPAC Name |
2-pyrazin-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2S/c16-15(17,18)24-10-3-1-9(2-4-10)21-13(23)12-8-25-14(22-12)11-7-19-5-6-20-11/h1-8H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQUNEXXKFUCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazin-2-yl)-N-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide](/img/structure/B2691026.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2691030.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2691031.png)
![2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2691034.png)

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)




